Cas no 922092-83-9 (N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide)

N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide structure
922092-83-9 structure
Product Name:N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide
CAS No:922092-83-9
MF:C23H36N4O2
MW:400.557545661926
CID:6366522
PubChem ID:44025285
Update Time:2025-07-10

N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide
    • Ethanediamide, N1-(1,1-dimethylethyl)-N2-[2-(1-piperidinyl)-2-(1,2,3,4-tetrahydro-1-methyl-6-quinolinyl)ethyl]-
    • F2292-0929
    • AKOS004982327
    • N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
    • N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
    • N'-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
    • N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide
    • 922092-83-9
    • Inchi: 1S/C23H36N4O2/c1-23(2,3)25-22(29)21(28)24-16-20(27-13-6-5-7-14-27)18-10-11-19-17(15-18)9-8-12-26(19)4/h10-11,15,20H,5-9,12-14,16H2,1-4H3,(H,24,28)(H,25,29)
    • InChI Key: KJUKGOVCHCMGGX-UHFFFAOYSA-N
    • SMILES: C(NC(C)(C)C)(=O)C(NCC(N1CCCCC1)C1C=CC2=C(C=1)CCCN2C)=O

Computed Properties

  • Exact Mass: 400.28382640g/mol
  • Monoisotopic Mass: 400.28382640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.106±0.06 g/cm3(Predicted)
  • pka: 12?+-.0.46(Predicted)

N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide Pricemore >>

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Additional information on N-tert-butyl-N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylethanediamide

Compound CAS No. 922092-83-9: N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

The compound with CAS No. 922092-83-9, named N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a tert-butyl group, a tetrahydroquinoline moiety, and a piperidine ring. The combination of these structural elements contributes to its unique chemical properties and potential applications in drug discovery and development.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the tert-butyl group in this compound adds steric bulk, which can influence the molecule's solubility and bioavailability. Additionally, the piperidine ring introduces hydrogen bonding capabilities, enhancing the molecule's interactions with biological systems.

One of the most notable aspects of this compound is its potential as a bioactive agent. Researchers have explored its ability to inhibit key enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that analogs of this compound can act as selective inhibitors of certain kinases, making them promising candidates for targeted therapies.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The incorporation of the tetrahydroquinoline moiety requires careful control over reaction conditions to ensure high yields and purity. Similarly, the attachment of the tert-butyl group and piperidine ring necessitates precise stoichiometry and catalytic systems to achieve the desired product.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a molecular weight of 485 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. These properties are crucial for its characterization and further development in preclinical studies.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological targets at an atomic level. Molecular docking studies have revealed that the tert-butyl group plays a critical role in stabilizing the molecule within protein binding pockets. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of the molecule, shedding light on its reactivity and stability.

The application of this compound extends beyond medicinal chemistry. Its unique structure makes it a valuable tool in materials science for designing novel polymers and nanomaterials. For example, researchers have explored its use as a building block for constructing self-assembled monolayers with tailored surface properties.

In conclusion, CAS No. 922092-83-9 represents a cutting-edge compound with diverse applications in both pharmaceuticals and materials science. Its intricate structure and bioactive potential continue to drive innovative research across multiple disciplines.

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